HIV-1 Reverse Transcriptase Inhibition: 3-O-Acetylpomolic Acid vs. 3-O-Acetylursolic Acid
In a direct head-to-head evaluation from the same phytochemical study, 3-O-acetylpomolic acid (compound 1) and 3-O-acetylursolic acid (compound 3) were both tested against HIV-1 reverse transcriptase. 3-O-Acetylpomolic acid inhibited HIV-1 RT with an IC₅₀ of 290.96 μM and 84.4% inhibition at 200 μg/mL. 3-O-Acetylursolic acid achieved 87.2% inhibition at 200 μg/mL with an IC₅₀ of 210.34 μM, demonstrating 1.38-fold greater potency [1]. Both compounds were also active in the anti-syncytium assay, but only these two (among 17 tested compounds) showed HIV-1 RT inhibitory activity, highlighting the unique pharmacological consequence of C-3 acetylation in the ursane series [1].
| Evidence Dimension | HIV-1 reverse transcriptase inhibitory activity |
|---|---|
| Target Compound Data | IC₅₀ = 290.96 μM; 84.4% inhibition at 200 μg/mL |
| Comparator Or Baseline | 3-O-Acetylursolic acid: IC₅₀ = 210.34 μM; 87.2% inhibition at 200 μg/mL |
| Quantified Difference | 3-O-Acetylursolic acid is 1.38-fold more potent (IC₅₀ ratio: 290.96/210.34); ~2.8 percentage point difference in % inhibition at 200 μg/mL |
| Conditions | Anti-HIV-1 reverse transcriptase assay; compounds tested at 200 μg/mL; anti-syncytium assay in parallel |
Why This Matters
For HIV-1 RT inhibitor screening or mechanistic studies, 3-O-acetylpomolic acid and 3-O-acetylursolic acid are the only two compounds in this triterpenoid series with RT-directed activity; selection between them depends on whether higher potency (3-O-acetylursolic acid) or a distinct selectivity window is prioritized.
- [1] Natural Product Communications. Anti-HIV-1 Activities and Chemical Constituents from Leaves and Twigs of Santisukia pagetii (Bignoniaceae). 2018;13(11). View Source
